molecular formula C26H36N8O5S B12300621 (S)-N-((S)-1-((4-aminophenyl)amino)-5-guanidino-1-oxopentan-2-yl)-1-(tosylglycyl)pyrrolidine-2-carboxamide

(S)-N-((S)-1-((4-aminophenyl)amino)-5-guanidino-1-oxopentan-2-yl)-1-(tosylglycyl)pyrrolidine-2-carboxamide

Cat. No.: B12300621
M. Wt: 572.7 g/mol
InChI Key: LHIXVSSUGJJLKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-N-((S)-1-((4-aminophenyl)amino)-5-guanidino-1-oxopentan-2-yl)-1-(tosylglycyl)pyrrolidine-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including an amino group, a guanidino group, and a tosylglycyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-((S)-1-((4-aminophenyl)amino)-5-guanidino-1-oxopentan-2-yl)-1-(tosylglycyl)pyrrolidine-2-carboxamide typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. Common reagents used in the synthesis may include protecting agents, coupling reagents like EDC or DCC, and solvents such as DMF or DMSO.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The guanidino group can be reduced to form amines.

    Substitution: The tosylglycyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the guanidino group may produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study enzyme interactions, protein binding, and cellular pathways. Its structure allows it to interact with various biological molecules, making it useful in biochemical assays.

Medicine

In medicine, this compound could be investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets may make it a candidate for drug development.

Industry

In industrial applications, this compound may be used in the production of specialty chemicals, pharmaceuticals, and other high-value products.

Mechanism of Action

The mechanism of action of (S)-N-((S)-1-((4-aminophenyl)amino)-5-guanidino-1-oxopentan-2-yl)-1-(tosylglycyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and hydrophobic interactions with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-N-((S)-1-((4-aminophenyl)amino)-5-guanidino-1-oxopentan-2-yl)-1-(tosylglycyl)pyrrolidine-2-carboxamide: A similar compound with slight variations in the functional groups.

    This compound: Another similar compound with different substituents.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C26H36N8O5S

Molecular Weight

572.7 g/mol

IUPAC Name

N-[1-(4-aminoanilino)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[2-[(4-methylphenyl)sulfonylamino]acetyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C26H36N8O5S/c1-17-6-12-20(13-7-17)40(38,39)31-16-23(35)34-15-3-5-22(34)25(37)33-21(4-2-14-30-26(28)29)24(36)32-19-10-8-18(27)9-11-19/h6-13,21-22,31H,2-5,14-16,27H2,1H3,(H,32,36)(H,33,37)(H4,28,29,30)

InChI Key

LHIXVSSUGJJLKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.